Dihydrocurcumin Glucuronide

Catalog No.
S1798074
CAS No.
227466-73-1
M.F
C27H30O12
M. Wt
546.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocurcumin Glucuronide

CAS Number

227466-73-1

Product Name

Dihydrocurcumin Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid

Molecular Formula

C27H30O12

Molecular Weight

546.5 g/mol

InChI

InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1

InChI Key

SONVQAIDTCRXLU-YJYJCBIMSA-N

Synonyms

4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid;

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Investigating Anti-inflammatory Properties

Curcumin exhibits anti-inflammatory properties, and researchers are interested in understanding if DHCG retains this functionality. In vitro (laboratory) studies have shown that DHCG can suppress the production of inflammatory markers in certain cell types []. Further research is needed to confirm these findings in vivo (using live animals) and explore the mechanisms by which DHCG might exert anti-inflammatory effects.

Potential for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by chronic inflammation and oxidative stress. Curcumin has shown promise in reducing these factors, but its limited bioavailability remains a challenge. Studies suggest that DHCG might be able to cross the blood-brain barrier, potentially delivering its anti-inflammatory and antioxidant effects directly to the brain []. Research in this area is ongoing, and further investigation is needed to determine DHCG's efficacy in treating or preventing neurodegenerative diseases.

Exploring Anticancer Properties

Curcumin's potential role in cancer prevention and treatment has been a topic of growing interest. Some studies have shown that DHCG might possess anti-cancer properties similar to curcumin []. In vitro studies have observed that DHCG can inhibit the growth and proliferation of cancer cells. However, more research is required to understand the mechanisms behind these effects and determine DHCG's effectiveness in animal models and human clinical trials.

Dihydrocurcumin glucuronide is a significant metabolite derived from curcumin, a bioactive compound found in turmeric. Curcumin, known for its various health benefits, undergoes metabolic transformations in the body, leading to the formation of several derivatives, including dihydrocurcumin and its glucuronide conjugates. Dihydrocurcumin itself is a reduction product of curcumin, characterized by the saturation of its double bonds, which enhances its solubility and bioavailability compared to curcumin. The glucuronide form results from the conjugation of dihydrocurcumin with glucuronic acid, a process that facilitates its excretion and enhances its pharmacological properties.

Involving dihydrocurcumin glucuronide primarily include:

  • Reduction Reactions: Dihydrocurcumin is formed through the reduction of curcumin's double bonds via enzymatic activity, particularly by reductases found in the liver and gut microbiota . This process leads to the creation of several saturated derivatives including tetrahydrocurcumin and hexahydrocurcumin.
  • Glucuronidation: Dihydrocurcumin undergoes phase II metabolism where it is conjugated with glucuronic acid. This reaction is catalyzed by uridine 5'-diphosphoglucuronosyltransferases (UGTs), resulting in dihydrocurcumin glucuronide. This modification increases water solubility and facilitates renal excretion .
  • Oxidation: Dihydrocurcumin can also participate in oxidation reactions, leading to various oxidative metabolites that may exhibit different biological activities .

Dihydrocurcumin glucuronide exhibits several biological activities:

  • Antioxidant Properties: Like its parent compound curcumin, dihydrocurcumin glucuronide possesses strong antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, contributing to cellular protection against damage .
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory pathways, potentially reducing inflammation-related diseases .
  • Antitumor Activity: Preliminary studies suggest that dihydrocurcumin and its derivatives may have anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis .

Dihydrocurcumin glucuronide can be synthesized through various methods:

  • Reduction of Curcumin: Curcumin can be reduced using chemical reductants or enzymatically via microbial fermentation processes to yield dihydrocurcumin. Common reductants include sodium borohydride or catalytic hydrogenation methods.
  • Glucuronidation: The synthesized dihydrocurcumin can then be subjected to enzymatic glucuronidation using UGTs in vitro or through metabolic processes in vivo, leading to the formation of dihydrocurcumin glucuronide .
  • Extraction from Biological Samples: Dihydrocurcumin glucuronide can also be isolated from biological fluids after administration of curcumin or dihydrocurcumin using high-performance liquid chromatography techniques .

Dihydrocurcumin glucuronide has potential applications in various fields:

  • Nutraceuticals: Due to its enhanced bioavailability and biological activities, it is considered for use in dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.
  • Pharmaceuticals: The compound may be explored as a therapeutic agent for conditions such as cancer, diabetes, and cardiovascular diseases due to its anti-inflammatory and antioxidant properties .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative damage and aging.

Studies on dihydrocurcumin glucuronide have shown interactions with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit cyclooxygenase enzymes involved in inflammatory processes, similar to curcumin but potentially with differing efficacy due to structural modifications .
  • Cellular Interactions: In vitro studies suggest that dihydrocurcumin glucuronide can modulate signaling pathways associated with cell proliferation and apoptosis, indicating potential roles in cancer therapy .

Dihydrocurcumin glucuronide is part of a broader class of curcuminoids and their metabolites. Here are some similar compounds:

CompoundDescriptionUnique Features
CurcuminThe parent compound; exhibits strong antioxidant and anti-inflammatory effects.Known for poor bioavailability; often metabolized into other forms.
TetrahydrocurcuminA saturated derivative of curcumin; more soluble than curcumin itself.Enhanced stability but less potent than curcumin.
HexahydrocurcuminFurther reduced form; exhibits similar biological activities as curcumin.Increased solubility; potential for better absorption.
Curcumin GlucuronideConjugated form of curcumin; enhances solubility for excretion.Facilitates elimination but may reduce bioactivity compared to parent compound.
Dihydroferulic AcidA metabolite derived from ferulic acid; exhibits antioxidant properties.Similar antioxidant effects but derived from different precursors.

Dihydrocurcumin glucuronide stands out due to its unique combination of enhanced solubility from glucuronidation while retaining significant biological activities akin to those of curcumin and its saturated derivatives. This makes it an interesting candidate for further research into therapeutic applications.

Molecular Formula and Weight Analysis

Dihydrocurcumin glucuronide represents a significant metabolite derived from curcumin through sequential reduction and glucuronidation processes . The compound possesses the molecular formula C27H30O12, distinguishing it from its parent compound curcumin through the addition of both hydrogen atoms and a glucuronic acid moiety [5] [28].

The molecular weight of dihydrocurcumin glucuronide has been consistently reported as 546.5 grams per mole in multiple analytical studies [5]. More precise mass spectrometric analyses reveal a monoisotopic mass of 546.173726406 atomic mass units [28]. This molecular weight represents an increase of approximately 178 atomic mass units compared to dihydrocurcumin alone, corresponding to the conjugation with glucuronic acid .

ParameterValueReference
Molecular FormulaC27H30O12 [28]
Average Molecular Weight546.5 g/mol [5]
Monoisotopic Mass546.173726406 u [28]
Chemical Abstracts Service Number227466-73-1 [5]

The formation of dihydrocurcumin glucuronide occurs through a two-step metabolic pathway involving the initial reduction of curcumin to dihydrocurcumin, followed by enzymatic glucuronidation . This process is catalyzed by uridine diphosphate glucuronosyltransferase enzymes, which attach glucuronic acid to the phenolic hydroxyl groups of dihydrocurcumin [9].

Structural Characterization

Functional Groups and Bonding Patterns

Dihydrocurcumin glucuronide contains several distinct functional groups that contribute to its chemical properties and biological activity [18] [19]. The molecule retains the characteristic beta-diketone moiety from its curcumin precursor, though with reduced unsaturation compared to the parent compound [18] [22]. Two phenolic hydroxyl groups are present on the aromatic rings, with one typically serving as the conjugation site for the glucuronic acid residue [4] [18].

The glucuronic acid portion introduces additional functional groups, including multiple hydroxyl groups and a carboxylic acid functionality [9] [16]. These groups significantly alter the polarity and water solubility of the compound compared to dihydrocurcumin [10]. The methoxy substituents on the aromatic rings remain unchanged from the parent structure, contributing to the overall electronic properties of the molecule [18] [22].

Nuclear magnetic resonance analyses have confirmed the attachment of the glucuronic acid moiety to one of the phenolic positions [4]. Specifically, heteronuclear multiple bond correlation experiments demonstrate cross-peaks between the anomeric proton of the glucuronic acid and the carbon atom of the substituted aromatic ring [4]. The retention of the heptanoid chain structure maintains the basic curcuminoid framework while providing sites for further metabolic modification [18].

Stereochemistry and Conformational Analysis

The stereochemical configuration of dihydrocurcumin glucuronide involves multiple chiral centers introduced through both the reduction process and glucuronidation [4] [28]. The reduction of curcumin to dihydrocurcumin eliminates one double bond in the heptanoid chain, creating potential for stereoisomerism at the newly formed saturated carbon center [22] [24].

The glucuronic acid moiety exists in the beta-anomeric configuration, as confirmed through nuclear magnetic resonance spectroscopy [4] [21]. This configuration is consistent with the typical enzymatic glucuronidation pattern observed in Phase II metabolism [9]. The stereochemical designation follows the systematic nomenclature with specific configurations at each chiral center [28].

Conformational analysis reveals that the reduction of the double bond in the heptanoid chain increases molecular flexibility compared to curcumin [19]. This enhanced flexibility potentially influences binding interactions with biological targets and may contribute to altered pharmacological properties [19]. The glucuronic acid attachment further modifies the overall molecular conformation through intramolecular hydrogen bonding interactions [16].

The International Union of Pure and Applied Chemistry name reflects the complete stereochemical assignment: the compound maintains the E-configuration at the remaining double bond while incorporating the specific stereochemistry of the glucuronic acid substituent [28]. This stereochemical complexity contributes to the unique physicochemical properties of the metabolite [4].

Physicochemical Properties

Solubility Profile

The conjugation of dihydrocurcumin with glucuronic acid dramatically alters the solubility characteristics compared to the parent curcuminoid [10]. The addition of the highly polar glucuronic acid moiety significantly enhances water solubility, representing a key factor in the compound's altered pharmacokinetic behavior [12].

Dihydrocurcumin glucuronide demonstrates substantially increased hydrophilicity compared to both curcumin and dihydrocurcumin [10]. This enhanced water solubility facilitates excretion through renal pathways and contributes to the compound's role as a detoxification product [10] [12]. The multiple hydroxyl groups and carboxylic acid functionality of the glucuronic acid residue serve as hydrogen bond donors and acceptors, promoting interaction with aqueous environments [9] [16].

Organic solvent compatibility varies significantly from the parent compounds due to the polar nature of the glucuronic acid conjugate [5]. The compound shows limited solubility in non-polar organic solvents but demonstrates improved dissolution in polar organic media [5]. Methanol and dimethyl sulfoxide have been identified as suitable solvents for analytical applications [5] [13].

Stability Parameters

The stability of dihydrocurcumin glucuronide shows marked pH dependence, with optimal stability observed under slightly acidic to neutral conditions [6] [11]. At physiological pH values around 7.4, the compound exhibits greater stability compared to curcumin, demonstrating reduced susceptibility to autoxidative degradation [4] [6].

Temperature stability studies indicate that dihydrocurcumin glucuronide maintains structural integrity under standard storage conditions [5] [11]. However, elevated temperatures can promote hydrolysis of the glucuronic acid linkage, particularly under alkaline conditions [11]. Storage at reduced temperatures, typically -80°C, preserves compound integrity for extended periods [5].

The glucuronide conjugate demonstrates enhanced resistance to oxidative metabolism compared to unconjugated curcuminoids [4] [6]. Peroxidase-catalyzed oxidation proceeds at approximately 80% of the rate observed with curcumin, indicating improved stability against enzymatic degradation [4]. This stability difference contributes to the compound's potential as a circulating metabolite with biological activity [4].

Stability ParameterConditionHalf-life/StabilityReference
pH StabilitypH 7.4, 37°CEnhanced vs. parent [4] [11]
Temperature-80°CStable long-term [5]
OxidativePeroxidase catalysis80% of curcumin rate [4]
HydrolyticAlkaline conditionsReduced stability [11]

Spectroscopic Characteristics

Mass spectrometric analysis of dihydrocurcumin glucuronide reveals characteristic fragmentation patterns that enable identification and quantification [13] [14] [15]. The molecular ion appears at mass-to-charge ratio 545 in negative electrospray ionization mode, corresponding to the deprotonated molecular species [4] [13]. Major fragment ions result from loss of the glucuronic acid moiety, producing ions at mass-to-charge ratio 369 [13] [14].

Tandem mass spectrometry employing multiple reaction monitoring has been extensively utilized for bioanalytical applications [13] [14] [15]. The transition from the molecular ion to characteristic fragment ions provides selectivity for detection in biological matrices [13] [15]. Collision-induced dissociation primarily occurs through glycosidic bond cleavage, consistent with typical glucuronide fragmentation patterns [4] [14].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics modified from the parent curcuminoid structure [6] [16]. The conjugation with glucuronic acid can produce hypsochromic shifts in the absorption maximum, typically in the range of 4-10 nanometers for glucuronidation at phenolic positions [16]. These spectral changes serve as diagnostic tools for identifying the position of glucuronide attachment [16].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [4]. The anomeric proton of the glucuronic acid residue appears as a distinctive signal, typically around 5.0-5.5 parts per million [4]. Carbon-13 nuclear magnetic resonance reveals the complete carbon framework, including the glucuronic acid carbons and their connectivity to the curcuminoid backbone [4].

Structure-Activity Relationship Analysis

The structural modifications present in dihydrocurcumin glucuronide significantly influence its biological activity profile compared to curcumin and dihydrocurcumin [19]. The reduction of one double bond in the heptanoid chain eliminates the compound's ability to participate in Michael addition reactions, a key mechanism of curcumin's biological activity [19]. This structural change fundamentally alters the molecular targets and mechanisms of action [19].

The glucuronide conjugation introduces additional complexity to structure-activity relationships through altered molecular recognition patterns [9]. The polar glucuronic acid moiety can serve as a recognition element for specific transporters and enzymes, potentially directing the compound to particular cellular compartments or tissues [9] [10]. Conversely, the increased hydrophilicity may limit membrane permeability and cellular uptake compared to the unconjugated form [10].

Research has demonstrated that curcumin metabolites, including glucuronide conjugates, exhibit distinct biological activities from the parent compound [10]. The loss of the reactive alpha-beta unsaturated diketone system reduces direct protein interactions through covalent modification [19]. However, the enhanced stability and altered pharmacokinetic properties may enable different biological endpoints [4] [10].

Enzymatic deconjugation represents a potential activation mechanism whereby dihydrocurcumin glucuronide could serve as a prodrug form [10] [12]. Beta-glucuronidase enzymes present in various tissues can hydrolyze the glucuronide linkage, releasing the active dihydrocurcumin metabolite [10]. This mechanism has been proposed to explain biological activity observed with glucuronide conjugates in systems containing glucuronidase activity [10].

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

546.17372639 g/mol

Monoisotopic Mass

546.17372639 g/mol

Heavy Atom Count

39

Dates

Modify: 2023-07-20

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